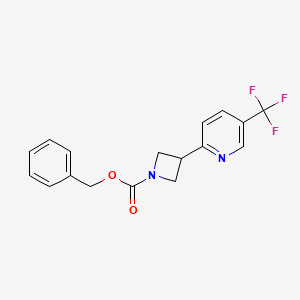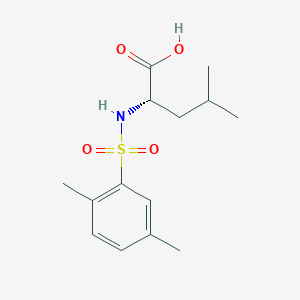
((2,5-dimethylphenyl)sulfonyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- is a compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol It is a derivative of leucine, an essential amino acid, and contains a sulfonyl group attached to a 2,5-dimethylphenyl ring
Métodos De Preparación
The synthesis of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent leucine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on amino acids and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function. This can lead to changes in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar compounds to LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- include other sulfonyl derivatives of amino acids, such as:
- LEUCINE,N-[(2,4-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(3,5-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(2,6-DIMETHYLPHENYL)SULFONYL]
These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C14H21NO4S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
YKLYILQBCOVJHM-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




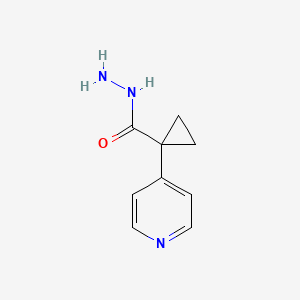
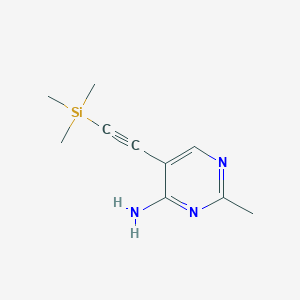

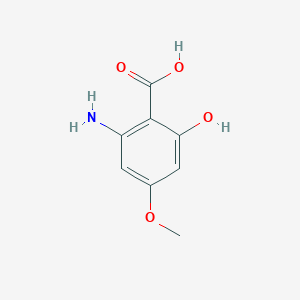
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

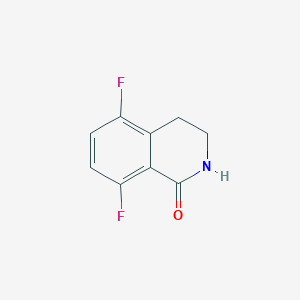
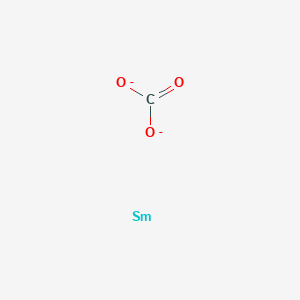
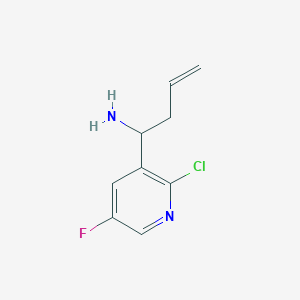
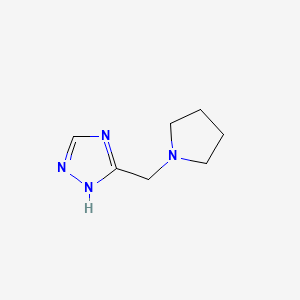
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
